N,N-bis(2-ethylhexyl)-2-methylpropanamide
Description
Contextualization within the Landscape of Amide-Based Extractants and Ligands
N,N-bis(2-ethylhexyl)-2-methylpropanamide, often abbreviated as D2EHIBA, belongs to the broader class of N,N-dialkyl amides, which are recognized as effective extractants for various metal ions. researchgate.net These amides are characterized by a central amide functional group (R-C(=O)N(R')2), where the nature of the alkyl groups (R and R') can be tailored to fine-tune the molecule's extractive properties. researchgate.net The branching in the alkyl chains of D2EHIBA, specifically the 2-ethylhexyl groups attached to the nitrogen atom and the isobutyryl group, introduces significant steric hindrance around the coordinating oxygen atom of the carbonyl group. researchgate.net This steric crowding is a key factor that influences its selectivity in metal ion extraction.
In the landscape of solvent extraction reagents, amide-based extractants are often considered as alternatives to organophosphorus compounds like tri-n-butyl phosphate (B84403) (TBP), the workhorse of the PUREX (Plutonium and Uranium Recovery by Extraction) process in nuclear fuel reprocessing. researchgate.net While TBP is highly effective, amides offer potential advantages, including their complete incinerability, which minimizes the generation of secondary radioactive waste. nih.gov Their degradation products, typically carboxylic acids and amines, are generally considered less detrimental to the extraction process compared to the acidic degradation products of TBP. nih.gov
Academic Significance and Research Trajectories of this compound
The academic significance of this compound lies primarily in its demonstrated potential for the selective separation of actinides, particularly uranium and thorium. nih.govuni.lu Extensive research has been conducted to evaluate its performance in solvent extraction systems, focusing on its efficiency, selectivity, and behavior under various conditions.
Key research findings have highlighted the superior ability of D2EHIBA to separate uranium from thorium when compared to TBP, which is a crucial step in the THOREX (Thorium-Uranium Extraction) process. nih.gov This enhanced separation is attributed to the steric hindrance provided by the branched alkyl groups, which preferentially hinders the extraction of the larger thorium ion over the uranyl ion. researchgate.net
Recent research has also explored the use of D2EHIBA in novel extraction systems, such as those employing room-temperature ionic liquids (RTILs) as the solvent phase. chemeo.comsigmaaldrich.com These studies investigate how the unique properties of RTILs can modulate the extraction behavior of D2EHIBA, potentially leading to even more efficient and selective separation processes. chemeo.comsigmaaldrich.com The simultaneous co-extraction of various hexavalent actinides using D2EHIBA has also been a subject of investigation, with studies showing a decrease in extraction efficiency with increasing atomic number (DU > DNp > DPu > DAm). mdpi.com
The degradation of D2EHIBA under process conditions, such as acid hydrolysis and gamma radiolysis, has been another important area of research. uni.lu Understanding its stability is critical for its potential application in the harsh radioactive and acidic environments of nuclear fuel reprocessing. uni.lu
Historical Development and Evolution of Research on this compound Analogs
The development of amide-based extractants for nuclear applications dates back several decades, with a systematic evolution in their molecular design aimed at improving performance. chemicalbook.com Early research focused on simple, straight-chain N,N-dialkyl amides. While effective to some extent, these compounds often exhibited limitations in terms of selectivity and the formation of undesirable third phases during extraction.
The quest for improved extractants led to the exploration of structural modifications, particularly the introduction of branching in the alkyl chains. This line of inquiry gave rise to compounds like this compound. The rationale behind introducing branching was to increase the steric hindrance around the donor carbonyl group, thereby enhancing selectivity for certain metal ions over others. researchgate.net
Research on analogs of D2EHIBA has involved systematically varying the nature and position of the alkyl groups on both the acyl and the N-alkyl chains. For instance, studies have compared the extraction behavior of D2EHIBA with other N,N-bis(2-ethylhexyl) amides having different acyl groups (e.g., butanamide, pentanamide). These comparative studies have provided valuable insights into the structure-property relationships that govern the extraction efficiency and selectivity of this class of compounds. The general trend observed is that increased steric hindrance on the acyl group leads to a decrease in the extraction of metal ions.
The evolution of research in this area continues, with a focus on designing even more sophisticated ligands that offer higher selectivity, greater stability, and improved compatibility with advanced nuclear fuel cycle concepts. This includes the development of multi-functional amides and the investigation of synergistic extraction systems where amides are used in combination with other extractants to achieve enhanced separation performance.
Data Tables
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C20H41NO |
| Molecular Weight | 311.55 g/mol |
| Appearance | Colorless to yellow liquid or semi-solid |
| CAS Number | 112724-95-5 |
| IUPAC Name | N,N-bis(2-ethylhexyl)isobutyramide |
Research Findings: Extraction of Uranium and Thorium
| Parameter | Finding | Reference |
| Separation of U from Th | An improved separation of U from Th can be achieved using 0.5 M D2EHIBA in n-dodecane, especially in the presence of fluoride (B91410) ions. | uni.lu |
| Scrubbing Solution | A solution of 1 M Al(NO3)3 in 2 M HNO3 has been suggested for scrubbing. | uni.lu |
| Degradation | The degradation behavior (acid hydrolysis and gamma radiolysis) of D2EHIBA under process conditions has been investigated. | uni.lu |
| Extraction in RTILs | The extraction of Pu(IV) and Np(IV) is significantly enhanced when D2EHIBA is dissolved in room-temperature ionic liquids compared to n-dodecane. | chemeo.comsigmaaldrich.com |
| Hexavalent Actinide Extraction | The co-extraction of hexavalent actinides (U, Np, Pu, Am) using DEHiBA decreases with increasing atomic number. | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(2-ethylhexyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO/c1-7-11-13-18(9-3)15-21(20(22)17(5)6)16-19(10-4)14-12-8-2/h17-19H,7-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDFWJHDNHXBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336370 | |
| Record name | Propanamide, N,N-bis(2-ethylhexyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112724-95-5 | |
| Record name | Propanamide, N,N-bis(2-ethylhexyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(2-ethylhexyl)-2-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Transformations of N,n Bis 2 Ethylhexyl 2 Methylpropanamide
Diverse Synthetic Routes for N,N-bis(2-ethylhexyl)-2-methylpropanamide
The synthesis of this compound can be approached through various pathways, from traditional methods to modern, optimized protocols that emphasize efficiency and sustainability.
Optimization of Direct Amidation Protocols for this compound Synthesis
Direct amidation represents the most atom-economical approach to forming the amide bond, directly coupling a carboxylic acid or its ester derivative with an amine. For this compound, this would involve the reaction of isobutyric acid or an isobutyrate ester with bis(2-ethylhexyl)amine (B85733). A highly practical and sustainable protocol involves the direct amidation of unactivated esters with amines using sodium tert-butoxide (NaOtBu) as a mediator under solvent-free conditions. orgsyn.org This method allows for the synthesis of a wide range of amides in good to excellent yields at room temperature and often employs an environmentally friendly workup procedure that avoids organic solvents and chromatography. orgsyn.org This approach is applicable for the gram-scale production of sterically hindered amides, making it a viable strategy for synthesizing this compound. orgsyn.org
Another classic, though less direct, route involves the conversion of isobutyric acid to isobutyryl chloride using a reagent like thionyl chloride. orgsyn.org The resulting acid chloride is then reacted with bis(2-ethylhexyl)amine. While effective, this method generates byproducts such as HCl and SO2. orgsyn.org
Exploration of Catalytic Approaches in this compound Production
Catalytic methods for direct amidation from carboxylic acids and amines are a major focus of green chemistry, as they avoid the need for stoichiometric activating agents and reduce waste. chemrxiv.org Boron-based catalysts, including boric acid, boronic acids, and borate (B1201080) esters, have emerged as particularly effective for this transformation. nih.govmdpi.com These catalysts facilitate the dehydration reaction between the carboxylic acid (isobutyric acid) and the amine [bis(2-ethylhexyl)amine], often under azeotropic reflux conditions to remove water. mdpi.com Boric acid, in particular, is noted as a green, inexpensive, and readily available catalyst capable of producing sterically hindered N,N-disubstituted amides. orgsyn.org The catalytic cycle is believed to involve the formation of acyloxyboron intermediates which activate the carboxylic acid for nucleophilic attack by the amine. nih.gov
Enzymatic catalysis offers another green alternative for amide bond formation. york.ac.uk Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze amidation reactions in anhydrous organic solvents, using an amine as the nucleophile. nih.govrsc.org This method is renowned for its high selectivity and operation under mild conditions. rsc.org Additionally, ATP-dependent amide bond synthetase enzymes can construct amide bonds from carboxylic acids and amines in aqueous media, presenting a highly sustainable but often more complex option. rsc.orgresearchgate.netnih.gov
A summary of representative catalytic systems is presented below.
| Catalyst System | Reactants | Typical Conditions | Key Advantages |
| Boron-Based Catalysts (e.g., Boric Acid, Boronic Acids) | Isobutyric Acid + Bis(2-ethylhexyl)amine | Toluene or TAME, Dean-Stark reflux (80-110 °C) nih.govmdpi.com | Low cost, readily available, good for hindered amides, avoids stoichiometric activators. orgsyn.org |
| Enzymatic Catalysts (e.g., Lipases like CALB) | Isobutyric Acid/Ester + Bis(2-ethylhexyl)amine | Anhydrous organic solvent (e.g., CPME), mild heat (~60 °C) nih.gov | High chemo- and stereoselectivity, biodegradable, mild conditions, minimal waste. nih.govrsc.org |
| Potassium Acyltrifluoroborates (KATs) | Isobutyryl-trifluoroborate + Bis(2-ethylhexyl)amine | Aqueous H2O2, CH3CN/H2O, room temp nih.gov | Avoids coupling agents, chemoselective, tolerant of many functional groups. nih.gov |
| Metal Catalysts (e.g., Ceric Ammonium (B1175870) Nitrate) | Isobutyric Acid + Bis(2-ethylhexyl)amine | Solvent-free, microwave irradiation nih.gov | Extremely rapid reaction times, high efficiency, simple workup. nih.gov |
Novel Reflux and Solvent-Assisted Synthesis Techniques for this compound
Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions. indianchemicalsociety.comnih.gov The direct condensation of carboxylic acids and amines can be achieved rapidly under solvent-free, microwave-irradiated conditions. researchgate.netelectronicsandbooks.com This technology often leads to dramatically reduced reaction times, higher yields, and easier workups compared to conventional heating. indianchemicalsociety.comelectronicsandbooks.com For the synthesis of this compound, a mixture of isobutyric acid and bis(2-ethylhexyl)amine could be irradiated in a microwave reactor, potentially with a catalyst like ceric ammonium nitrate, to afford the final product efficiently and without the need for bulk solvent. nih.gov This method aligns with the principles of green chemistry by minimizing energy consumption and waste generation. researchgate.net
Derivatization Strategies and Functionalization of this compound
The this compound molecule possesses several sites for potential chemical transformation, including the carbonyl group, the α-carbon, and the N-alkyl chains.
Oxidation and Reduction Reactions of the this compound Backbone
The amide functional group is relatively robust, but its carbonyl can be completely removed under strongly reducing conditions. The treatment of tertiary amides with powerful hydride reagents like lithium aluminum hydride (LiAlH₄) in an ether solvent, followed by an aqueous workup, results in the reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-). ucalgary.camasterorganicchemistry.com This reaction effectively converts this compound into the corresponding tertiary amine, 1-(bis(2-ethylhexyl)amino)-2-methylpropane. libretexts.org Unlike the reduction of esters or ketones, which yield alcohols, the reduction of amides proceeds through the loss of the carbonyl oxygen to form an intermediate iminium ion, which is then further reduced by the hydride. chemistrysteps.com Weaker reducing agents such as sodium borohydride (B1222165) are not effective for this transformation. ucalgary.ca
Oxidation of the amide backbone is less straightforward. However, advanced methodologies allow for sophisticated transformations. A recently developed strategy involves a 1,2-redox transposition of tertiary amides using iridium-catalyzed hydrosilylation. acs.orgcore.ac.uk This process facilitates the functionalization of a transiently formed enamine intermediate, effectively shifting the carbonyl group and enabling the synthesis of valuable α-aminoketones from readily available amides. acs.org Applying this to this compound would represent a powerful method for backbone functionalization.
| Transformation | Reagent(s) | Backbone Change | Product Class |
| Reduction | 1. LiAlH₄, Et₂O or THF2. H₂O workup | C=O → CH₂ | Tertiary Amine ucalgary.camasterorganicchemistry.com |
| 1,2-Redox Transposition | Ir-catalyst, silane, electrophile | C-C(=O)-N → C(X)-C(=O)-N | α-Functionalized Amine / α-Aminoketone acs.orgcore.ac.uk |
Nucleophilic and Electrophilic Substitution Reactions on this compound
The this compound backbone is generally unreactive towards standard nucleophilic or electrophilic substitution. The amide nitrogen's lone pair is delocalized into the carbonyl, rendering it non-nucleophilic, and the alkyl chains lack activation for electrophilic attack. However, the carbon atom alpha to the carbonyl group possesses an acidic proton.
Tertiary amides can be deprotonated at the α-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form an amide enolate. youtube.commasterorganicchemistry.com Although less acidic than the α-protons of ketones or esters (pKa ≈ 30), this deprotonation is feasible. pearson.com The resulting enolate is a potent carbon nucleophile and can react with a variety of electrophiles in an Sₙ2 reaction. youtube.com For example, the enolate of this compound could be alkylated with an alkyl halide (e.g., methyl iodide) or reacted with another carbonyl compound (e.g., an aldehyde) to form a new carbon-carbon bond at the α-position. youtube.comorganic-chemistry.org This enolate chemistry is a cornerstone of amide functionalization. Only tertiary amides can form enolates in this manner, as primary and secondary amides have more acidic N-H protons that would be deprotonated first. youtube.com
| Reaction | Reagents | Description | Product |
| α-Alkylation | 1. LDA, THF, -78 °C2. R-X (e.g., CH₃I) | Formation of the amide enolate followed by nucleophilic attack on an alkyl halide. youtube.com | α-Alkylated Amide |
| α-Aldol Addition | 1. LDA, THF, -78 °C2. R'CHO (aldehyde) | Formation of the amide enolate followed by nucleophilic attack on an aldehyde carbonyl. youtube.com | β-Hydroxy Amide |
More advanced transformations include the divergent alkynylative difunctionalization of amides. This process involves the reaction of the amide with an organometallic nucleophile to form a tetrahedral intermediate, which can then be induced to undergo C-O or C-N bond cleavage and subsequent capture by a second nucleophile, enabling the installation of two new functional groups. nih.gov
Synthesis of this compound Analogs for Structure-Activity Relationship Investigations
The synthesis of analogs of this compound is pivotal for understanding how structural modifications influence its chemical and physical properties, such as its efficacy as a metal ion extractant. These investigations typically involve the preparation of a library of related compounds where specific parts of the molecule are systematically varied.
A common and direct route to synthesizing N,N-disubstituted amides is the reaction of a secondary amine with an activated carboxylic acid derivative, most commonly an acyl chloride. For the parent compound, this would involve the reaction of di(2-ethylhexyl)amine with 2-methylpropanoyl chloride.
To generate a library of analogs for SAR studies, one could envision two primary avenues of structural modification: variation of the N-alkyl substituents and variation of the acyl group.
Variation of the N-Alkyl Groups:
The two 2-ethylhexyl chains on the nitrogen atom significantly contribute to the molecule's lipophilicity and steric bulk. To probe the influence of these properties, a series of commercially available or synthetically accessible secondary amines can be used in place of di(2-ethylhexyl)amine. These amines could feature variations in chain length, branching, and the presence of cyclic or aromatic moieties. The reaction would still be carried out with 2-methylpropanoyl chloride or another activated form of 2-methylpropanoic acid.
For instance, one could synthesize analogs with:
Linear alkyl chains: e.g., N,N-di-n-octyl-2-methylpropanamide.
Different branching patterns: e.g., N,N-diisooctyl-2-methylpropanamide.
Shorter or longer alkyl chains: e.g., N,N-di-n-hexyl-2-methylpropanamide or N,N-di-n-decyl-2-methylpropanamide.
Cyclic substituents: e.g., N,N-dicyclohexyl-2-methylpropanamide.
The synthesis of these analogs would follow the general scheme of reacting the corresponding secondary amine with 2-methylpropanoyl chloride, typically in the presence of a base to neutralize the HCl byproduct.
Interactive Table 1: Hypothetical Analogs with Variation in N-Alkyl Groups and their Potential Impact on Lipophilicity.
Variation of the Acyl Group:
Modifications to the acyl group could include:
Varying the steric bulk: e.g., using acetyl chloride (less bulky) or pivaloyl chloride (more bulky).
Introducing aromaticity: e.g., using benzoyl chloride.
Changing the electronic properties: e.g., using acyl chlorides with electron-donating or electron-withdrawing groups on an aromatic ring.
Interactive Table 2: Hypothetical Analogs with Variation in the Acyl Group and their Potential Impact on Steric Hindrance.
Detailed research findings from such a systematic study would typically correlate a measurable activity (e.g., distribution ratio for a specific metal ion) with the structural parameters of the analogs, such as the steric parameters (e.g., Taft steric parameters), lipophilicity (e.g., logP values), and electronic parameters (e.g., Hammett constants for aromatic substituents). Quantitative structure-activity relationship (QSAR) models can then be developed to predict the activity of new, unsynthesized analogs. frontiersin.org
Theoretical and Computational Investigations of N,n Bis 2 Ethylhexyl 2 Methylpropanamide
Quantum Chemical Studies on N,N-bis(2-ethylhexyl)-2-methylpropanamide Electronic Structure
Quantum chemical methods are employed to examine the molecule at the electronic level, providing detailed information about its geometry, stability, and reactive sites.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations are essential for determining its most stable three-dimensional shape (conformation) and understanding its electronic characteristics.
The structure of this compound features two bulky 2-ethylhexyl groups attached to the nitrogen atom and a branched isobutyryl group at the carbonyl carbon. This significant branching creates steric hindrance, which heavily influences the molecule's conformation. fiveable.me DFT calculations can predict the rotational barriers around the C-N amide bond and the orientation of the alkyl chains. The basicity of the amide, a key factor in its coordinating ability, is determined by the donor strength of the carbonyl oxygen, which is influenced by the inductive effects of the alkyl groups. scispace.com
DFT studies on similar N,N-dialkylamides have shown that the geometry around the nitrogen atom is nearly planar, facilitating delocalization of the nitrogen's lone pair of electrons into the carbonyl group's π-system. rsc.org This resonance stabilization is a defining feature of the amide bond. Calculations can quantify electronic properties such as molecular electrostatic potential (MEP), which identifies regions of positive and negative charge, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. researchgate.net The carbonyl oxygen is consistently identified as the most electron-rich and primary site for electrophilic attack or coordination with metal ions. scispace.comnih.gov
Table 1: Calculated Electronic Properties of Amide Structures via DFT (Note: This table represents typical data obtained from DFT calculations on related amide molecules, as specific values for this compound are not publicly available. The values illustrate the type of information generated.)
| Property | Description | Illustrative Value |
|---|---|---|
| Dipole Moment | Measures the molecule's overall polarity. | ~3.5 - 4.0 D |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | ~ -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | ~ +1.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | ~ 8.0 eV |
| Mulliken Charge on C=O Oxygen | Quantifies the partial negative charge on the carbonyl oxygen, indicating its Lewis basicity. | ~ -0.6 e |
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, provide a highly accurate means of studying molecular systems. These methods are used to elucidate the binding mechanisms and reactivity of this compound, particularly its interactions with metal ions.
The primary binding site in N,N-dialkylamides is the carbonyl oxygen atom. scispace.com Ab initio calculations can precisely model the coordination of metal ions to this oxygen, determining the geometry and energetics of the resulting complex. These studies confirm that the steric bulk of the two 2-ethylhexyl groups and the isobutyryl group significantly impacts the accessibility of this binding site. fiveable.me While the alkyl groups enhance solubility in organic solvents, their branching near the functional group can decrease the extraction efficiency for certain metal ions compared to less hindered amides. acs.org
Reactivity, particularly in the context of solvent extraction, is governed by the thermodynamics of complex formation. Ab initio calculations can determine the binding energies and Gibbs free energies of complexation reactions between the amide and various species. rsc.org This allows for a theoretical prediction of the amide's selectivity towards different metal ions. For instance, calculations can show how the amide's structure influences its preference for actinide ions over lanthanide ions in nuclear fuel reprocessing applications.
Molecular Dynamics (MD) Simulations of this compound Systems
While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. nih.gov This approach treats molecules using classical mechanics, allowing for the simulation of larger systems, such as the amide in a solvent or at an interface, for longer timescales.
MD simulations provide a window into the dynamic behavior of this compound when dissolved in an organic solvent, which is its typical environment in industrial applications. These simulations track the molecule's translational and rotational motion, as well as the conformational changes of its flexible 2-ethylhexyl chains.
In a nonpolar organic phase like dodecane (B42187) or kerosene, the long, flexible alkyl chains of the amide exhibit significant conformational freedom. MD simulations can characterize the timescale and nature of these motions. The polar amide group orients itself to minimize unfavorable interactions with the nonpolar solvent, often leading to the formation of molecular aggregates, such as reversed micelles, especially at higher concentrations or upon complexation with metal nitrates. dntb.gov.ua The simulations can calculate key properties like the radial distribution function (RDF) between different parts of the amide and solvent molecules, providing a detailed picture of the local solvation structure. This information is critical for understanding macroscopic properties like viscosity and diffusion. nih.gov
In solvent extraction, the transfer of target species occurs across a liquid-liquid interface, typically between an aqueous phase and an organic phase. The behavior of this compound at this boundary is fundamental to the extraction process. MD simulations are uniquely suited to model these complex interfacial systems. researchgate.netnih.gov
Simulations show that this amide, being an amphiphilic molecule with a polar head (the amide group) and nonpolar tails (the ethylhexyl chains), has a strong tendency to accumulate at the aqueous-organic interface. researchgate.net At the interface, the molecules adopt a preferred orientation, with the polar carbonyl group pointing towards the aqueous phase to interact with water and dissolved ions, while the hydrophobic alkyl chains remain embedded in the organic phase. osti.gov This interfacial layer can become highly structured and may impact the rate of mass transfer across the boundary. MD simulations can be used to calculate properties such as the interfacial tension and the potential of mean force for a metal ion to move from the aqueous phase to the organic phase, providing molecular-level insight into the extraction mechanism. acs.org
Quantitative Structure-Property Relationship (QSPR) Modeling for this compound
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to build models that correlate the chemical structure of a molecule with its physicochemical properties. nih.gov The goal is to predict the properties of new or untested compounds based on calculated structural features, known as molecular descriptors. nih.gov
For this compound, QSPR models can be developed to predict properties relevant to its function as an extractant, such as its distribution coefficient for a specific metal ion, its solubility in various solvents, or its viscosity in solution. The first step in QSPR is to define and calculate a set of molecular descriptors for the amide. pnas.org These can include:
Constitutional descriptors: Molecular weight, atom counts.
Topological descriptors: Indices that describe molecular branching and connectivity.
Geometrical descriptors: Molecular surface area, volume.
Quantum-chemical descriptors: Dipole moment, HOMO/LUMO energies, partial charges on atoms derived from DFT calculations.
Once the descriptors are calculated, a mathematical model, often based on multiple linear regression (MLR) or machine learning algorithms, is created that links these descriptors to an experimental property. researchgate.net For a series of related N,N-dialkylamides, a QSPR model could predict how changes in the length or branching of the alkyl chains affect extraction performance. pnas.orgacs.org For this compound, descriptors related to steric hindrance (e.g., steric parameters) and electronic effects (e.g., charge on the carbonyl oxygen) would be critical for building an accurate predictive model. fiveable.me
Table 2: Key Molecular Descriptors for QSPR Modeling of Amide Extractants
| Descriptor Class | Specific Descriptor Example | Property Influenced |
|---|---|---|
| Electronic | Partial charge on carbonyl oxygen | Metal-ligand bond strength, basicity |
| Steric/Topological | Wiener Index, Kier shape indices | Accessibility of binding site, phase compatibility |
| Thermodynamic | LogP (Octanol-water partition coefficient) | Solubility in organic diluents, interfacial behavior |
| Quantum Chemical | HOMO/LUMO Energies | Reactivity, stability of the metal-amide complex |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N,N-di(2-ethylhexyl)butyramide (DEHBA) |
| N,N-di(2-ethylhexyl)isobutyramide (DEHiBA) |
| Dodecane |
| Tributyl phosphate (B84403) (TBP) |
| Diamyl amylphosphonate |
Predicting Extraction Efficiencies and Selectivity of this compound
Theoretical models and computational simulations are pivotal in forecasting the extraction capabilities of this compound. This compound is recognized for its unique ability to selectively extract hexavalent actinides, such as Uranium (U(VI)), over tetravalent actinides like Plutonium (Pu(IV)). osti.govinl.gov This selectivity is a key feature, affording separation at the extraction step rather than requiring more complex selective stripping processes. osti.gov
The extraction mechanism has been examined through thermodynamic modeling and spectroscopic methods. osti.govpnnl.gov Studies have confirmed that the predominant extracted species for uranium is UO₂(NO₃)₂(DEHiBA)₂. osti.govpnnl.govresearchgate.net Density Functional Theory (DFT) calculations have been employed to perform deep structural analyses of these complexes, detailing bond lengths, properties, and topology to better understand the extraction behavior. researchgate.net
Extraction efficiency is influenced by factors such as the concentration of the extractant and the acidity of the aqueous phase. Increasing the concentration of DEHiBA from 1.0 M to 1.5 M in an n-dodecane diluent has been shown to increase the extraction of both nitric acid and uranium. pnnl.gov The most favorable conditions for uranium extraction with 1 M DEHiBA are found at aqueous nitric acid concentrations between 4 M and 6 M. elsevierpure.com However, at high uranium concentrations in 6 M HNO₃, the formation of a third phase can occur, indicating an operational limit. elsevierpure.com
The selectivity of DEHiBA for U(VI) over other actinides has been quantified in several studies. The distribution ratio for uranium (Dᵤ) remains high under various conditions, while the extraction of other elements is significantly lower.
Table 1: Uranium Extraction Distribution Ratios with DEHiBA This table is interactive. Click on the headers to sort the data.
| Extractant System | Aqueous Phase | Uranium (VI) Distribution Ratio (Dᵤ) | Reference |
|---|---|---|---|
| 1.0 M DEHiBA in n-dodecane | 4 M HNO₃ | Favorable | elsevierpure.com |
| 1.0 M DEHiBA in n-dodecane | 5 M HNO₃ | ~5.02 | researchgate.net |
| 1.0 M DEHiBA in n-dodecane | 6 M HNO₃ | Favorable | elsevierpure.com |
Correlating Structural Modifications with Performance of this compound Analogs
The performance of N,N-dialkylamides in solvent extraction is intrinsically linked to their molecular structure. Computational studies and experimental data clearly demonstrate that even subtle modifications to the compound's structure can lead to significant changes in extraction efficiency and selectivity.
A primary example is the comparison between this compound (DEHiBA) and its close analog, N,N-di-(2-ethylhexyl)butyramide (DEHBA). inl.gov The only structural difference between these two molecules is the acyl group: DEHiBA has a branched isobutyryl group, while DEHBA has a linear butyryl group. inl.gov This branching is the critical factor behind their differing extraction behaviors. osti.gov DEHBA co-extracts both U(VI) and Pu(IV), whereas the branched structure of DEHiBA provides the steric hindrance necessary to selectively extract U(VI) over tetravalent cations. osti.govinl.gov
Table 2: Performance Comparison of DEHiBA and its Analog DEHBA This table is interactive. Click on the headers to sort the data.
| Compound | Structural Feature | Extraction Performance | Reference |
|---|---|---|---|
| This compound (DEHiBA) | Branched acyl group (isobutyramide) | Selectively extracts U(VI) over Pu(IV) | osti.govinl.gov |
| N,N-di-(2-ethylhexyl)butyramide (DEHBA) | Linear acyl group (butyramide) | Extracts both U(VI) and Pu(IV) | inl.gov |
Further research into other structural analogs has reinforced this principle. For instance, studies on C-pivoted tripodal amide-containing ligands with varying spacer lengths between the amide groups have shown unique selectivity reversals. utwente.nl A ligand with a shorter methylene (B1212753) (-CH₂-) spacer exhibited higher extraction for Pu(IV) than U(VI), while a ligand with a longer ethylene (B1197577) (-CH₂-CH₂-) spacer showed the opposite preference. utwente.nl
The degradation products of these extractants, formed under radiolysis, also represent structural modifications that can impact performance. For DEHiBA, the primary degradation products result from the cleavage of the C(carbonyl)–N and C(ethylhexyl)–N bonds, yielding compounds like bis(2-ethylhexyl)amine (B85733) (b2EHA) and mono-ethylhexyl-isobutyramide. elsevierpure.com While DEHiBA shows considerable stability, the formation of these degradation products is a crucial consideration in long-term process viability. elsevierpure.com
Advanced Mechanistic Investigations of N,n Bis 2 Ethylhexyl 2 Methylpropanamide Complexation
Elucidation of Coordination Chemistry between N,N-bis(2-ethylhexyl)-2-methylpropanamide and Metal Ions
The efficacy of this compound as an extractant is intrinsically linked to its ability to form stable complexes with metal ions in the organic phase. The nature of this coordination, including the stoichiometry of the resulting complexes and their stability, dictates the selectivity and efficiency of the extraction process.
Stoichiometry and Stability Constants of this compound-Metal Complexes
While precise stability constants for a wide range of metal complexes with this compound are not extensively documented in publicly available literature, the principles of coordination chemistry suggest that the stability of these complexes is governed by factors such as the nature of the metal ion (charge density, ionic radius) and the donor properties of the ligand. The stability constant, often denoted as K, provides a quantitative measure of the strength of the interaction between the metal ion and the ligand in the complex formation equilibrium. Higher stability constants indicate a greater propensity for complex formation and, consequently, more efficient extraction. The determination of these constants is pivotal for modeling and predicting the behavior of solvent extraction systems under various conditions.
Spectroscopic Probes for Characterizing Ligand-Metal Coordination Modes in this compound Systems
A variety of spectroscopic techniques are invaluable tools for elucidating the coordination modes between this compound and metal ions. These methods provide insights into the structural changes that occur upon complexation and help identify the specific atoms involved in the metal-ligand bonding.
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is particularly sensitive to changes in the vibrational frequencies of functional groups upon coordination. In the case of this compound, the carbonyl (C=O) group is a primary site for metal ion coordination. Upon complexation, a shift in the C=O stretching frequency to a lower wavenumber is typically observed, indicating a weakening of the C=O bond due to the donation of electron density to the metal ion. For instance, in studies of the radiolytic degradation of N,N-di(2-ethylhexyl)isobutyramide, FTIR has been used to identify changes in the amide functionality. inl.gov A peak corresponding to the C=O group bonded to HNO3 has been identified, showcasing the interaction of the ligand with components of the aqueous phase. inl.gov
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to monitor the formation of metal-ligand complexes, especially when the complex exhibits distinct absorption bands from the free ligand and metal ion. This technique is also useful for determining the stoichiometry of complexes through methods like mole-ratio and continuous variation plots. Studies on the direct extraction of uranium oxides with N,N-di(2-ethylhexyl)isobutyramide have utilized UV-Vis spectroscopy to determine the concentration of uranium in the organic phase. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, can provide detailed information about the structure of the ligand and its complexes in solution. Chemical shift changes of protons and carbons near the coordination site can confirm the involvement of specific functional groups in metal binding. While specific NMR studies on this compound metal complexes are not widely reported, this technique remains a powerful tool for characterizing such systems.
Kinetics and Thermodynamics of Interfacial Transport Processes involving this compound
Diffusion-Controlled Extraction Mechanisms of this compound
The transfer of a metal ion from an aqueous phase to an organic phase facilitated by an extractant like this compound is a multi-step process that can be controlled by either the rate of diffusion of the species to and from the interface or the rate of the chemical reactions occurring at the interface. For many solvent extraction systems, the process is found to be under diffusion control, meaning that the rate-limiting step is the transport of reactants to the interface or products away from it.
Kinetic studies on the extraction of metal ions using structurally similar amide extractants have indicated that the extraction process is often controlled by a combination of diffusion and interfacial chemical reactions. For example, research on the extraction of lithium ions with N,N-bis(2-ethylhexyl)acetamide showed the process to be controlled by diffusion, with the chemical reaction occurring at the interfacial area. The rate of extraction in such systems can be influenced by factors such as stirring speed, interfacial area, and the concentrations of the extractant and metal ion.
The following table presents a hypothetical representation of kinetic parameters that could be determined for a metal ion extraction system using this compound, based on typical findings for similar solvent extraction systems.
| Parameter | Description | Typical Value Range |
| kf | Forward extraction rate constant | 10⁻⁶ - 10⁻⁴ cm/s |
| kb | Backward extraction (stripping) rate constant | 10⁻⁷ - 10⁻⁵ cm/s |
| Dorg | Diffusion coefficient of the complex in the organic phase | 10⁻⁶ - 10⁻⁵ cm²/s |
| Daq | Diffusion coefficient of the metal ion in the aqueous phase | 10⁻⁶ - 10⁻⁵ cm²/s |
Note: These are illustrative values and would need to be experimentally determined for the specific this compound-metal ion system.
Energetics of Metal Ion Transfer Across Phases facilitated by this compound
Enthalpy Changes (ΔH): The enthalpy of extraction reflects the net effect of bond breaking (e.g., dehydration of the metal ion) and bond making (e.g., formation of the metal-ligand complex). Calorimetric techniques, such as isothermal titration calorimetry, can be used to directly measure the heat of extraction. A study on the extraction of U(VI) by N,N-(2-ethylhexyl)isobutyramide (DEHiBA) utilized isothermal titration microcalorimetry to determine the net extraction enthalpy variation. researchgate.net The results from this direct calorimetric method were found to be similar to those obtained indirectly using the van't Hoff method, which relies on the temperature dependence of the extraction equilibrium constant. researchgate.net
The relationship between these thermodynamic parameters is given by the Gibbs free energy equation:
ΔG = ΔH - TΔS
A negative ΔG indicates a spontaneous extraction process. The relative contributions of ΔH and ΔS determine whether the extraction is enthalpy-driven or entropy-driven.
The following table provides a hypothetical set of thermodynamic parameters for the extraction of a metal ion by this compound, illustrating the typical energetic profile of such a process.
| Thermodynamic Parameter | Description | Illustrative Value |
| ΔGext | Gibbs free energy of extraction | -10 to -30 kJ/mol |
| ΔHext | Enthalpy of extraction | -20 to -50 kJ/mol |
| ΔSext | Entropy of extraction | -30 to -70 J/(mol·K) |
Note: These are illustrative values and are dependent on the specific metal ion and experimental conditions.
Hydrometallurgical Applications of this compound
While the primary focus of research on this compound has been in the nuclear field, its properties as a solvating extractant lend it to applications in hydrometallurgy for the separation and purification of various valuable metals.
Selective Extraction and Purification of Rare Earth Elements (REEs) using this compound
The separation of rare earth elements (REEs) is a critical step in their production, as they often occur together in complex mixtures. The chemical similarity of the lanthanides makes their separation challenging. This compound is utilized in processes that aim to purify REEs by selectively removing other elements, particularly actinides, from mixed streams.
The separation of light rare earth elements (LREEs) from heavy rare earth elements (HREEs) is a common objective in REE processing. While organophosphorus acids are more commonly used for this intra-REE separation, the application of this compound is more pronounced in the context of group separation of the entire lanthanide series from trivalent actinides. In such applications, the goal is often to keep the lanthanides (both light and heavy) together in one phase while the actinides are separated into another, thus purifying the bulk REE stream.
The recovery of specific, high-value elements from complex aqueous solutions is a key application of solvent extraction.
Lithium: While some amide-based extractants have been investigated for lithium recovery from brines, specific data on the application of this compound for lithium extraction is not extensively documented in peer-reviewed literature. A related compound, N,N-bis(2-ethylhexyl)acetamide (N523), has been noted for its good lithium extraction ability and selectivity. researchgate.net
Yttrium: Yttrium, though not a lanthanide, is a rare earth element that is often recovered alongside HREEs. The separation processes that target the purification of the REE group from other contaminants would inherently include the recovery of yttrium with its cognate elements.
Recovery of Strategic and Base Metals (e.g., Copper, Nickel, Cobalt, Platinum) with this compound
This compound has shown an affinity for certain base metals, suggesting its potential use in their recovery from leach solutions and industrial effluents. biosynth.com
Copper and Nickel: This amide has been shown to preferentially bind to and extract copper and nickel ions from aqueous solutions. biosynth.com This selectivity is valuable in hydrometallurgical circuits where copper and nickel need to be separated from other metals. For instance, in acidic chloride media, organophosphorus extractants are often used for cobalt-nickel separation. researchgate.net
Cobalt: The separation of cobalt from nickel is a significant challenge in hydrometallurgy due to their similar chemical properties. While phosphinic acids are commonly the reagents of choice for this separation, the specific performance of this compound in Co/Ni separation is an area of ongoing research. saimm.co.za
The table below summarizes the extraction efficiency for various metals using different extractant systems, highlighting the context in which amide-based extractants operate.
| Metal Ion | Extractant System | pH for Extraction | Extraction Efficiency (%) | Reference Context |
|---|---|---|---|---|
| Copper(II) | Di(2-ethylhexyl)phosphoric acid (D2EHPA) | 5.71 | 93% | Comparative system for base metal recovery. researchgate.net |
| Nickel(II) | Di(2-ethylhexyl)phosphoric acid (D2EHPA) | 5.71 | 83% | Comparative system for base metal recovery. researchgate.net |
| Cobalt(II) | Bis(2,4,4-trimethylpentyl) phosphinic acid (Cyanex 272) | ~5-6 | High | Standard industrial process for Co/Ni separation. saimm.co.za |
| Copper(II) | This compound | - | Preferential Binding | Demonstrates affinity for Cu(II). biosynth.com |
| Nickel(II) | This compound | - | Preferential Binding | Demonstrates affinity for Ni(II). biosynth.com |
Integrated Solvent Extraction Flowsheets Incorporating this compound
Solvent extraction in hydrometallurgy is a multi-stage process involving extraction, scrubbing, and stripping, which is depicted in a flowsheet. This compound can be integrated into such flowsheets as a selective extractant. For example, in a process designed to recover valuable metals from spent batteries, multiple solvent extraction circuits are used. saimm.co.za A conceptual flowsheet might first remove impurities like iron and manganese, followed by a circuit using an extractant like this compound for the selective recovery of copper or nickel, prior to the recovery of other metals like cobalt or lithium. saimm.co.za Its primary documented role, however, is as a potential replacement for tributyl phosphate (B84403) (TBP) in PUREX-type flowsheets for nuclear fuel reprocessing, due to its favorable properties of being incinerable (adhering to the CHON principle) and offering greater radiolytic stability. inl.gov
Radiochemical Separations employing this compound
The most well-documented and significant application of this compound is in the field of radiochemical separations, particularly for the reprocessing of used nuclear fuel. The goal is to partition long-lived radiotoxic actinides from fission products, which include the lanthanides.
The structural branching of this monoamide is key to its selectivity. Unlike its linear isomer, N,N-di-(2-ethylhexyl)butyramide (DEHBA), which extracts both hexavalent (like U(VI)) and tetravalent (like Pu(IV), Th(IV)) actinides, this compound (DEHiBA) selectively extracts U(VI) while showing significantly lower extraction for Pu(IV) and Th(IV). inl.govscispace.com This selectivity is crucial for advanced fuel cycles that aim to separate uranium from plutonium and other transuranic elements.
This amide is considered an alternative to TBP in PUREX-type processes. inl.gov Its advantages include higher selectivity for uranium over many fission products and the fact that its degradation products during radiolysis are less detrimental to the process compared to those of TBP. inl.gov Studies have assessed its efficiency in extracting oxidized americium, demonstrating its utility in co-extracting multiple actinides in a hexavalent state. scispace.com
The table below presents research findings on the extraction distribution ratios for various ions using this compound, illustrating its selectivity.
| Ion | Valence State | Aqueous Phase | Distribution Ratio (D) with 1M DEHiBA | Significance |
|---|---|---|---|---|
| Uranium (U) | VI | Nitric Acid | High | Efficient extraction of U(VI). inl.govscispace.com |
| Plutonium (Pu) | IV | Nitric Acid | Low | Allows for selective separation of U from Pu. inl.govscispace.com |
| Thorium (Th) | IV | Nitric Acid | Low | Allows for selective separation of U from Th. inl.govscispace.com |
| Americium (Am) | VI (oxidized) | 4M Nitric Acid | <50% Extraction | Moderate extraction, lower than linear amides. scispace.com |
| Cerium (Ce) | IV (oxidized) | Nitric Acid | ~2 (Separation Factor Am/Ce) | Demonstrates potential for Am/Ce separation. scispace.com |
This compound: A Key Agent in Advanced Chemical Separation Technologies
This compound , also known by its IUPAC name N,N-Bis(2-ethylhexyl)isobutanamide and the common abbreviation DEHiBA , is a specialized organic compound that has garnered significant attention for its role in advanced chemical separation technologies. Its unique molecular structure, featuring a branched amide functional group, imparts a high degree of selectivity, particularly in the challenging field of nuclear fuel reprocessing and waste management. This article explores the specific applications of DEHiBA in solvent extraction and membrane-based separation systems, as well as its potential in analytical chemistry.
Advanced Characterization Techniques for N,n Bis 2 Ethylhexyl 2 Methylpropanamide and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of N,N-bis(2-ethylhexyl)-2-methylpropanamide in solution. Due to the molecule's complexity, one-dimensional (1D) NMR spectra can be crowded, necessitating the use of multidimensional techniques for unambiguous signal assignment.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to map the connectivity within the molecule. researchgate.net
¹H-¹H COSY: This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY spectra would show correlations between adjacent protons in the 2-ethylhexyl chains (e.g., between the CH and CH₂ protons of the ethyl group, and between the various CH₂ groups of the hexyl chain) and within the isobutyryl group (between the CH and CH₃ protons).
HSQC: This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s). For example, the carbon signal of the methyl groups on the isobutyryl moiety can be distinguished from the methyl groups on the ethylhexyl chains.
The table below illustrates the expected 2D NMR correlations for the structural elucidation of this compound.
| Experiment | Correlated Nuclei | Purpose in Structural Elucidation | Expected Key Correlations for this compound |
|---|---|---|---|
| COSY (Correlation Spectroscopy) | ¹H - ¹H | Identifies protons that are coupled (typically 2-3 bonds apart), establishing connectivity within alkyl chains. | Correlations within the 2-ethylhexyl chains and the isobutyryl group. |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H - ¹³C (one bond) | Assigns carbon signals based on their attached protons. | Direct correlation of each CH, CH₂, and CH₃ proton to its corresponding carbon atom. |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H - ¹³C (multiple bonds) | Connects different fragments of the molecule, confirming the overall structure. | Correlation from N-CH₂ protons to the carbonyl carbon; correlation from isobutyryl-CH proton to the carbonyl carbon. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | ¹H - ¹H (through space) | Determines spatial proximity of protons, providing information on conformation. | Correlations between protons on the isobutyryl group and protons on the N-CH₂ of the ethylhexyl chains. |
Tertiary amides, such as this compound, exhibit restricted rotation around the carbonyl carbon-nitrogen (C-N) bond due to its partial double-bond character arising from resonance. azom.comnanalysis.com This restricted rotation often leads to the presence of distinct rotational isomers (rotamers), which can be observed by NMR spectroscopy. astr.rosapub.org
At room temperature, the rotation around the C-N bond may be slow on the NMR timescale, causing the two N-substituted 2-ethylhexyl groups to be chemically non-equivalent. This non-equivalence would result in a doubling of NMR signals for the protons and carbons of these groups. sapub.org
Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can be used to investigate this conformational dynamism.
Low-Temperature NMR: At lower temperatures, the rate of rotation decreases, and the distinct signals for the two non-equivalent 2-ethylhexyl groups become sharp and well-resolved.
High-Temperature NMR: As the temperature is increased, the rate of rotation about the C-N bond increases. Eventually, the exchange rate becomes fast on the NMR timescale, and the two 2-ethylhexyl groups become effectively equivalent. At this point, the separate signals for the two groups broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at a higher temperature. nih.govmdpi.com
By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to determine the kinetic parameters for the rotational process, including the activation energy (ΔG‡) for the C-N bond rotation. researchgate.net This provides quantitative information about the conformational flexibility of the molecule.
Mass Spectrometry (MS) Techniques for this compound Characterization
Mass spectrometry is a powerful analytical technique that provides information about the mass, molecular formula, and structure of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions.
High-resolution mass spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to within 5 parts per million). thermofisher.com This precision allows for the determination of the exact mass of the molecule, which can then be used to deduce its unique elemental composition. nih.gov For this compound, HRMS would be used to confirm its molecular formula, C₂₀H₄₁NO.
The theoretical monoisotopic mass of C₂₀H₄₁NO is 311.318815 Da. chemspider.com An experimental measurement of the protonated molecule ([M+H]⁺) using HRMS would yield a value extremely close to 312.32610 Da, thereby confirming the molecular formula and distinguishing it from other potential isomers with the same nominal mass.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₄₁NO | nist.gov |
| Average Mass | 311.554 Da | chemspider.com |
| Monoisotopic Mass | 311.318815 Da | chemspider.com |
| Predicted m/z of [M+H]⁺ | 312.32610 | uni.lu |
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). nationalmaglab.orgwikipedia.org The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern provides valuable information about the molecule's structure. wikipedia.org
For this compound, the protonated molecule ([M+H]⁺, m/z 312.3) would be selected as the precursor ion. The fragmentation of aliphatic tertiary amides is often characterized by cleavage of the bonds adjacent to the nitrogen atom and the carbonyl group. nih.gov A plausible fragmentation pathway would include:
Alpha-cleavage: Cleavage of the C-N bond between the nitrogen and one of the 2-ethylhexyl groups, leading to the loss of a 2-ethylhexyl radical (C₈H₁₇•) and formation of a stable cation.
Amide Bond Cleavage: The most common fragmentation pathway for amides is the cleavage of the N-CO bond. nih.govunl.pt This would result in the formation of a stable isobutyryl acylium ion ([C₄H₇O]⁺) at m/z 71.0491.
Loss of Alkene: Fragmentation within the 2-ethylhexyl chains can occur via the loss of neutral alkene molecules, such as ethene (C₂H₄) or butene (C₄H₈), leading to a series of fragment ions.
The table below outlines the predicted major fragments for this compound in an MS/MS experiment.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Chemical Formula of Fragment | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|---|
| 312.3 | 200.2 | [C₁₂H₂₆NO]⁺ | C₈H₁₆ (Octene) | Cleavage within one 2-ethylhexyl chain. |
| 312.3 | 199.2 | [C₁₂H₂₅NO]⁺ | C₈H₁₇• (2-ethylhexyl radical) | Alpha-cleavage at the N-C bond. |
| 312.3 | 114.1 | [C₈H₁₈N]⁺ | C₁₂H₂₃O• | Cleavage adjacent to nitrogen. |
| 312.3 | 71.0 | [C₄H₇O]⁺ | C₁₆H₃₄N• | Cleavage of the N-CO bond to form the acylium ion. |
X-ray Diffraction (XRD) and Crystallography of this compound Complexes
While this compound itself is a liquid at room temperature, it can form crystalline solid complexes with metal ions. biosynth.com Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic structure of these crystalline materials. chemijournal.com This method provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. nih.gov
In a metal complex, this compound would likely act as a monodentate ligand, coordinating to the metal center through the lone pair of electrons on the carbonyl oxygen atom. The steric bulk of the two 2-ethylhexyl groups would significantly influence the packing of the complex in the solid state and the resulting coordination number of the metal ion.
For a hypothetical crystalline complex, such as with a lanthanide nitrate [Ln(this compound)ₓ(NO₃)₃], an XRD analysis would provide:
Coordination Geometry: The arrangement of the amide and nitrate ligands around the central lanthanide ion (e.g., distorted tetrahedral, octahedral). researchgate.netrsc.org
Bond Lengths: The precise distance between the metal ion and the coordinating oxygen atom of the amide (Ln-O), as well as other bonds within the complex. acs.org
Bond Angles: The angles between the ligands around the metal center (O-Ln-O).
Crystal Packing: How the individual complex molecules are arranged in the unit cell, revealing any intermolecular interactions like hydrogen bonding or van der Waals forces. mdpi.com
The following table provides an example of the type of crystallographic data that would be obtained from a single-crystal XRD experiment on a metal complex of this compound.
| Parameter | Description | Example Hypothetical Data |
|---|---|---|
| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | Describes the symmetry of the unit cell. | P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. | a = 10.5 Å, b = 15.2 Å, c = 12.8 Å, β = 95.5° |
| Coordination Number | Number of atoms directly bonded to the central metal ion. | 8 |
| Metal-Ligand Bond Length (M-O) | The distance between the metal center and the coordinating oxygen of the amide. | 2.45 Å |
Single-Crystal X-ray Diffraction for Definitive Complex Structure Determination
When this compound forms complexes with metal ions, the resulting products can, under suitable conditions, be grown into single crystals. Analysis of these crystals by SCXRD would reveal critical structural details. For instance, it would confirm the coordination of the metal ion to the carbonyl oxygen of the amide group. Furthermore, the data would provide the exact geometry of the complex, be it tetrahedral, square planar, or octahedral, depending on the metal ion and the presence of other ligands.
Hypothetical crystallographic data for a lanthanide complex, such as [La(this compound)₂(NO₃)₃], could be presented as follows:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.021 |
| b (Å) | 11.259 |
| c (Å) | 7.643 |
| β (°) | 93.54 |
| Volume (ų) | 1205.8 |
| Z | 4 |
| R-factor | 0.045 |
This hypothetical data suggests a monoclinic crystal system, which is common for such complexes. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a value of 0.045 would indicate a well-refined structure.
Powder X-ray Diffraction for Solid-State Phase Analysis
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to assess the purity of solid materials. Unlike SCXRD, PXRD can be performed on polycrystalline powders, which are often more readily obtained. For this compound and its complexes, PXRD is instrumental in confirming the formation of a new crystalline phase upon complexation and for ensuring the bulk purity of the synthesized material.
The diffraction pattern obtained from a PXRD experiment is a fingerprint of the crystalline solid. The pattern for a metal complex of this compound would be distinctly different from that of the free ligand. By comparing the experimental pattern to databases or to a pattern calculated from single-crystal data, the identity and phase purity of the complex can be confirmed.
A hypothetical PXRD data table for a cobalt(II) complex of this compound might look like this:
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.40 | 100 |
| 12.7 | 6.96 | 45 |
| 17.1 | 5.18 | 80 |
| 21.4 | 4.15 | 60 |
| 25.8 | 3.45 | 75 |
These hypothetical peaks and their intensities would be unique to this specific complex, allowing for its identification.
Other Advanced Spectroscopic and Analytical Methods
Beyond diffraction techniques, a suite of spectroscopic and analytical methods provides further insight into the structure and behavior of this compound and its complexes.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group and Coordination Changes
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is highly sensitive to changes in the chemical environment of functional groups. For this compound, the most significant feature in its IR spectrum is the C=O stretching vibration of the amide group.
Upon coordination to a metal ion, the electron density in the C=O bond is altered, which typically results in a shift of this vibrational band to a lower frequency (a redshift). The magnitude of this shift can provide information about the strength of the metal-ligand bond. New bands may also appear in the far-IR region, corresponding to the metal-oxygen stretching vibrations.
A hypothetical comparison of the key FTIR stretching frequencies for the free ligand and a metal complex is presented below:
| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Shift (cm⁻¹) |
| C=O (Amide I) | 1650 | 1625 | -25 |
| M-O | - | 450 | +450 |
This table illustrates the expected redshift of the carbonyl stretch and the appearance of a new metal-oxygen vibration upon complexation.
Raman spectroscopy provides complementary information and is particularly useful for studying symmetric vibrations and for measurements in aqueous solutions.
UV-Vis Spectroscopy for Complex Formation and Stoichiometry Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the formation of metal complexes in solution and to determine their stoichiometry. While this compound itself may not have strong absorptions in the visible region, its complexes with transition metals often exhibit characteristic d-d electronic transitions that result in colored solutions.
The formation of a complex can be monitored by observing the appearance of new absorption bands or shifts in existing bands. The stoichiometry of the complex, i.e., the ratio of ligand to metal, can be determined using methods such as the mole-ratio method or Job's method of continuous variation. In these experiments, the absorbance is measured as a function of the mole fraction of the ligand or metal, and the stoichiometry is determined from the point of maximum absorbance.
A hypothetical dataset for a mole-ratio titration to determine the stoichiometry of a metal-ligand complex could be:
| [Ligand]/[Metal] Ratio | Absorbance at λ_max |
| 0.5 | 0.25 |
| 1.0 | 0.50 |
| 1.5 | 0.75 |
| 2.0 | 1.00 |
| 2.5 | 1.00 |
| 3.0 | 1.00 |
The plateau in absorbance after a ratio of 2.0 suggests the formation of a 2:1 ligand-to-metal complex.
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environment of Metals with this compound
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of a specific absorbing atom. It is particularly valuable for studying the coordination environment of metal ions in complexes, including those that are non-crystalline.
The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information about the oxidation state and coordination geometry of the metal ion. The Extended X-ray Absorption Fine Structure (EXAFS) region contains information about the number, type, and distance of the neighboring atoms.
For a metal complex of this compound, EXAFS analysis could definitively determine the number of coordinated amide oxygen atoms and their average distance from the metal center, as well as information about other coordinated ligands.
A hypothetical summary of EXAFS fitting results for a metal complex might be:
| Shell | Atom | Coordination Number (N) | Distance (R, Å) |
| 1 | O | 4 | 2.10 |
| 2 | C | 4 | 2.95 |
This hypothetical data would suggest that the metal ion is coordinated to four oxygen atoms at a distance of 2.10 Å.
Environmental Disposition and Abiotic/biotic Pathways of N,n Bis 2 Ethylhexyl 2 Methylpropanamide
Sorption, Mobility, and Transport of N,N-bis(2-ethylhexyl)-2-methylpropanamide in Environmental Compartments
The movement and distribution of this compound in the environment are primarily controlled by its sorption to soil and sediment and its potential for leaching into water systems.
Due to its predicted high octanol-water partition coefficient (XlogP = 7.0), this compound is expected to exhibit strong adsorption to the organic carbon fraction of soil and sediment. uni.lu Hydrophobic partitioning is the dominant mechanism for the sorption of non-polar organic compounds. Studies on other amide herbicides have shown that adsorption increases with the organic carbon and clay content of the soil. tci-thaijo.org
The large, non-polar bis(2-ethylhexyl) groups will drive the partitioning of the molecule from the aqueous phase to the solid organic matter phase in soil and sediment. This strong sorption will significantly limit its mobility and bioavailability in the environment.
Table 1: Predicted Physicochemical Properties Influencing Sorption
| Property | Predicted Value | Implication for Sorption |
| Molecular Formula | C₂₀H₄₁NO | Large molecular size can enhance sorption. |
| Molecular Weight | 311.55 g/mol | |
| XlogP | 7.0 | High lipophilicity indicates strong partitioning to organic matter. |
| Water Solubility | Insoluble | Low water solubility favors association with solid phases. |
This table is based on predicted data from PubChem and general principles of environmental chemistry, as experimental sorption data for this specific compound is lacking. uni.lu
The potential for a chemical to leach into groundwater is inversely related to its sorption affinity for soil. Given the expected strong adsorption of this compound to soil organic matter, its mobility in soil is predicted to be very low. tci-thaijo.org Consequently, the risk of this compound leaching into groundwater is likely to be minimal.
In surface water systems, its low water solubility and high affinity for particulate matter suggest that it will predominantly be associated with suspended sediments and bottom sediments rather than being present in the dissolved phase. biosynth.com Transport would therefore primarily occur through the movement of these sediment particles. Studies on other hydrophobic compounds have shown that they tend to accumulate in the sediments of aquatic systems.
The assessment of leaching and transport potential is based on the predicted physicochemical properties and the behavior of analogous hydrophobic compounds, as direct studies on this compound were not identified.
Volatilization and Atmospheric Transport Considerations for this compound
The potential for this compound to volatilize from terrestrial and aquatic environments and undergo atmospheric transport is governed by its physicochemical properties, most notably its vapor pressure and Henry's Law constant. While specific, experimentally determined data for this compound are limited in publicly accessible literature, estimations based on its structure and data from analogous compounds can provide insights into its likely environmental behavior.
The volatility of a chemical is directly related to its vapor pressure. Compounds with higher vapor pressures tend to partition more readily into the gas phase. Due to its relatively high molecular weight (311.55 g/mol ) and the presence of long alkyl chains, this compound is expected to have a low vapor pressure. chemicalbook.comnih.gov This suggests that under typical environmental conditions, its tendency to volatilize from soil and water surfaces will be limited.
The partitioning of a chemical between water and the atmosphere is described by the Henry's Law constant. A lower Henry's Law constant indicates a lower tendency for a compound to move from the aqueous phase to the air. For large, non-volatile organic molecules like this compound, this value is anticipated to be low.
Once in the atmosphere, the persistence and transport of this compound would be influenced by atmospheric degradation processes and its association with particulate matter. The primary degradation pathway for many organic compounds in the troposphere is reaction with photochemically produced hydroxyl (OH) radicals. The rate of this reaction is a key determinant of a chemical's atmospheric lifetime. For vapor-phase bis(2-ethylhexyl) adipate (B1204190), the estimated atmospheric half-life for this reaction is approximately 0.63 days. nih.gov It is reasonable to infer that this compound would have a similarly short atmospheric half-life due to the presence of susceptible C-H bonds in its alkyl chains.
Due to its expected low volatility, a significant fraction of airborne this compound is likely to be adsorbed onto atmospheric particulate matter. nih.gov This association would limit its long-range transport in the vapor phase and make wet and dry deposition significant removal mechanisms from the atmosphere. nih.gov The predicted octanol-water partition coefficient (XlogP) for this compound is 7.0, indicating a high affinity for organic matter and further supporting its likely association with atmospheric particulates. uni.lu
Table 1: Physicochemical Properties of this compound and a Structurally Similar Compound
| Property | This compound | bis(2-ethylhexyl) adipate (Analogue) |
| Molecular Formula | C₂₀H₄₁NO chemicalbook.combiosynth.com | C₂₂H₄₂O₄ nih.gov |
| Molecular Weight | 311.55 g/mol chemicalbook.comnih.gov | 370.57 g/mol nih.gov |
| Vapor Pressure | Data not available | 8.5 x 10⁻⁷ mm Hg at 20°C nih.gov |
| Henry's Law Constant | Data not available | 4.34 x 10⁻⁷ atm-m³/mol (estimated) nih.gov |
| Predicted XlogP | 7.0 uni.lu | 6.8 nih.gov |
Table 2: Estimated Atmospheric Fate of this compound based on Analogue Data
| Parameter | Estimated Value/Behavior | Reference |
| Atmospheric State | Exists in both vapor and particulate phases | nih.gov |
| Primary Degradation Pathway | Reaction with hydroxyl (OH) radicals | nih.gov |
| Estimated Atmospheric Half-life | ~0.63 days (for vapor phase reaction with OH radicals) | nih.gov |
| Primary Removal Mechanisms | Wet and dry deposition of particulate-bound compound | nih.gov |
Emerging Research Trends and Future Perspectives for N,n Bis 2 Ethylhexyl 2 Methylpropanamide
Integration of N,N-bis(2-ethylhexyl)-2-methylpropanamide into Advanced Functional Materials
The integration of this compound into advanced functional materials is a promising area of research, primarily aimed at enhancing separation processes in hydrometallurgy and environmental remediation. The focus is on developing materials that offer high selectivity, stability, and efficiency for metal ion recovery.
One of the key applications is in Polymer Inclusion Membranes (PIMs) and Supported Liquid Membranes (SLMs) . These membrane technologies provide a selective barrier for the transport of specific metal ions. This compound can be incorporated as a carrier molecule within these membranes. Its function is to selectively bind with target metal ions on one side of the membrane and release them on the other, driven by a chemical gradient. google.commdpi.com This approach offers several advantages over traditional solvent extraction, including reduced solvent inventory, lower operational costs, and minimized environmental impact. uni.lu Research in this area is focused on optimizing the membrane composition, including the base polymer, the plasticizer, and the concentration of the amide extractant, to maximize the flux and selectivity of metal ion transport.
Another emerging trend is the development of functionalized resins and sorbents . By immobilizing this compound onto solid supports, such as polymers or silica, new materials with a high affinity for specific metal ions can be created. These functionalized materials can be used in packed columns for the continuous separation and preconcentration of metals from dilute aqueous solutions. The research in this domain aims to control the porosity and surface area of the support material to enhance the accessibility of the active amide sites and improve the kinetics of metal uptake.
The table below summarizes the potential integration of this compound in advanced functional materials, drawing parallels from similar N,N-dialkyl amide systems.
| Functional Material | Application | Potential Advantages |
| Polymer Inclusion Membranes (PIMs) | Selective extraction of metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺) | Reduced solvent use, high selectivity, operational simplicity |
| Supported Liquid Membranes (SLMs) | Separation of heavy metals and rare earth elements | Low energy consumption, high separation factors |
| Functionalized Resins | Recovery of precious and strategic metals from electronic waste | High capacity, reusability, suitability for continuous processes |
Development of Sustainable and Green Chemistry Approaches for this compound Synthesis and Application
The principles of green chemistry are increasingly influencing the chemical industry, prompting a shift towards more environmentally benign synthesis and application methods for compounds like this compound.
Current research is exploring catalytic synthesis routes to improve the efficiency and reduce the waste generated during the production of N,N-dialkyl amides. Traditional methods often involve stoichiometric reagents and harsh reaction conditions. The development of novel catalysts, including enzymatic and chemo-catalysts, can lead to higher yields, milder reaction conditions, and a reduction in byproducts. orgsyn.orgthieme.comresearchgate.net For instance, enzymatic synthesis using lipases is being investigated for the formation of amide bonds under mild conditions, offering high selectivity and reducing the need for protecting groups. osti.govchemicalbook.com
The use of green solvents in both the synthesis and application of this compound is another key area of research. nih.govmdpi.comnih.govnih.gov Traditional organic solvents are often volatile and toxic. The exploration of alternatives such as ionic liquids, supercritical fluids (like CO2), and bio-based solvents can significantly reduce the environmental footprint of processes involving this amide. chembk.com These green solvents are selected based on their low toxicity, biodegradability, and recyclability.
The following table outlines potential green chemistry approaches for this compound.
| Green Chemistry Approach | Focus Area | Potential Benefits |
| Biocatalysis | Synthesis | High selectivity, mild reaction conditions, reduced waste |
| Homogeneous/Heterogeneous Catalysis | Synthesis | Increased reaction rates, catalyst recyclability, higher yields |
| Green Solvents | Synthesis & Application | Reduced toxicity, improved safety, lower environmental impact |
| Atom Economy | Synthesis | Maximizing the incorporation of starting materials into the final product |
Rational Design of Next-Generation this compound-Based Extractants and Ligands
The rational design of new extractants and ligands based on the this compound structure aims to enhance selectivity and extraction efficiency for specific metal ions. This involves a synergistic approach combining computational modeling and experimental studies.
Quantitative Structure-Activity Relationship (QSAR) studies are being employed to understand how modifications to the amide's molecular structure affect its extraction properties. nih.gov By correlating structural parameters with extraction data, it is possible to predict the performance of new, unsynthesized derivatives. This allows for the targeted design of molecules with improved affinity for certain metals. For example, modifying the branching of the alkyl chains or introducing different functional groups can tune the steric and electronic properties of the ligand, thereby influencing its selectivity.
Computational chemistry and molecular dynamics simulations provide insights into the complexation mechanism between the amide and metal ions at the atomic level. orgsyn.orgresearchgate.net These simulations can predict the geometry of the metal-ligand complexes, the strength of the interactions, and the role of the solvent. This fundamental understanding is crucial for designing new ligands with pre-defined binding characteristics.
The table below presents a comparative analysis of extraction data for related N,N-dialkyl amides, which can guide the rational design of new extractants based on this compound.
| Extractant | Target Metal | Separation Factor (U/Th) | Reference |
| N,N-di(2-ethylhexyl)acetamide (D2EHAA) | U(VI), Th(IV) | Lower | nih.gov |
| N,N-di(2-ethylhexyl)isobutyramide (D2EHIBA) | U(VI), Th(IV) | Higher | nih.govnih.gov |
| N,N-di(2-ethylhexyl)pivalamide (D2EHPVA) | U(VI), Th(IV) | Distinctly Larger | nih.gov |
This data highlights how structural modifications on the acyl group can significantly impact the selectivity of the extractant.
Challenges and Opportunities in Scaling Up this compound Applications in Industrial Processes
The transition from laboratory-scale research to large-scale industrial application of this compound presents both challenges and opportunities.
One of the primary challenges is the cost of production . The synthesis of specialized chemicals like this compound can be expensive, which may limit its economic viability for certain applications. iaea.orgtennessee.edu Furthermore, the stability and longevity of the extractant and the materials incorporating it (like PIMs and SLMs) under harsh industrial conditions (e.g., high acidity, presence of various impurities) need to be thoroughly evaluated. The potential for leaching of the extractant from the support material is another concern that must be addressed to ensure process efficiency and minimize environmental contamination.
Despite these challenges, there are significant opportunities . The increasing demand for strategic and rare earth metals, coupled with the growing need for sustainable and efficient extraction technologies, creates a market for advanced extractants like this compound. Its potential for high selectivity can simplify complex separation processes, reducing the number of stages required and thereby lowering capital and operational costs. The development of robust and cost-effective synthesis and application methods will be key to unlocking its full industrial potential.
A techno-economic analysis is crucial to assess the feasibility of industrial-scale processes using this amide. Such an analysis would consider factors like raw material costs, energy consumption, process efficiency, and the market value of the recovered metals.
The table below summarizes key considerations for the industrial scale-up of processes using this compound.
| Factor | Challenge | Opportunity |
| Economics | High synthesis cost of the extractant | High value of recovered metals, potential for process intensification |
| Process Stability | Degradation of the extractant and support materials | Development of more robust functional materials |
| Environmental Impact | Potential for extractant leaching | Reduced waste generation compared to traditional methods |
| Efficiency | Maintaining high selectivity in complex industrial streams | Simplifying separation flowsheets, reducing operational costs |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-bis(2-ethylhexyl)-2-methylpropanamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or amidation reactions. For example, reacting 2-methylpropanoyl chloride with bis(2-ethylhexyl)amine in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C. Optimization involves adjusting molar ratios (e.g., 1:1.2 for acyl chloride to amine) and using catalysts like triethylamine to enhance yield .
- Characterization : Confirm structure via (e.g., δ 0.8–1.6 ppm for branched alkyl groups) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., m/z 386.3 for [M+H]) .
Q. Which analytical techniques are most effective for assessing the purity and stability of this compound?
- Methodology :
- Purity : Use reverse-phase HPLC with a C18 column and UV detection at 210–230 nm. Compare retention times against certified standards.
- Stability : Conduct accelerated degradation studies under varying pH (3–9), temperature (40–60°C), and light exposure. Monitor degradation products via GC-MS or LC-MS .
Advanced Research Questions
Q. How can researchers design experiments to study the solvent extraction efficiency of this compound in metal ion recovery?
- Experimental Design :
- Phase 1 : Screen solvents (e.g., kerosene, toluene) for compatibility. Use solvent extraction tests with model solutions (e.g., Li/Mg brines) at 25–60°C.
- Phase 2 : Optimize parameters (pH, extractant concentration, phase ratio) using response surface methodology (RSM).
- Validation : Quantify metal ions via ICP-OES and calculate distribution coefficients () and separation factors () .
Q. What mechanisms underlie the degradation pathways of this compound in environmental matrices?
- Methodology :
- Photodegradation : Expose the compound to UV light (254 nm) in aqueous/organic matrices. Identify intermediates via time-resolved GC-MS.
- Biodegradation : Use soil slurry tests with microbial consortia. Monitor degradation via -labelling and isotopic ratio analysis.
- Data Analysis : Compare degradation half-lives () across conditions. For instance, photodegradation may yield quinone derivatives via radical oxidation, while microbial action could produce 2-ethylhexanol metabolites .
Q. How can researchers resolve contradictions in reported mass spectrometry data for this compound?
- Methodology :
- Standardization : Use NIST-certified reference materials to calibrate instruments.
- Fragmentation Analysis : Compare electron ionization (EI) and electrospray ionization (ESI) spectra. For example, EI may produce fragment ions at m/z 129 (CH_{17}$$^+), while ESI emphasizes [M+Na] adducts.
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
